molecular formula C26H36N8O6 B12396451 Cbz-Lys-Arg-pNA

Cbz-Lys-Arg-pNA

Cat. No.: B12396451
M. Wt: 556.6 g/mol
InChI Key: GSXIDHCDZTUNBT-VXKWHMMOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-Lys-Arg-pNA is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the deprotection and coupling of subsequent amino acids. The protecting groups used include carbobenzoxy (Cbz) for lysine and arginine, and p-nitroanilide (pNA) for the terminal group .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Cbz-Lys-Arg-pNA undergoes hydrolysis reactions catalyzed by trypsin-like serine proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be quantitatively measured due to its yellow color .

Common Reagents and Conditions

The hydrolysis reaction typically occurs in a buffered aqueous solution at physiological pH (around 7.4) and temperature (37°C). Common reagents include Tris-HCl buffer and the enzyme trypsin .

Major Products Formed

The primary product of the hydrolysis reaction is p-nitroaniline, which is released from the peptide substrate. This release is used as an indicator of protease activity .

Mechanism of Action

Cbz-Lys-Arg-pNA acts as a substrate for trypsin-like serine proteases. The enzyme binds to the peptide and catalyzes the hydrolysis of the peptide bond between lysine and arginine, releasing p-nitroaniline. This reaction is facilitated by the catalytic triad of the enzyme, which includes serine, histidine, and aspartate residues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-Lys-Arg-pNA is unique due to its specific sequence and the presence of the p-nitroaniline group, which allows for easy detection and quantification of protease activity. This makes it a valuable tool in biochemical research and diagnostic applications .

Properties

Molecular Formula

C26H36N8O6

Molecular Weight

556.6 g/mol

IUPAC Name

benzyl N-[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C26H36N8O6/c27-15-5-4-9-22(33-26(37)40-17-18-7-2-1-3-8-18)24(36)32-21(10-6-16-30-25(28)29)23(35)31-19-11-13-20(14-12-19)34(38)39/h1-3,7-8,11-14,21-22H,4-6,9-10,15-17,27H2,(H,31,35)(H,32,36)(H,33,37)(H4,28,29,30)/t21-,22-/m0/s1

InChI Key

GSXIDHCDZTUNBT-VXKWHMMOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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